N-(2-ethylphenyl)ethanesulfonamide
Description
Properties
Molecular Formula |
C10H15NO2S |
|---|---|
Molecular Weight |
213.3 g/mol |
IUPAC Name |
N-(2-ethylphenyl)ethanesulfonamide |
InChI |
InChI=1S/C10H15NO2S/c1-3-9-7-5-6-8-10(9)11-14(12,13)4-2/h5-8,11H,3-4H2,1-2H3 |
InChI Key |
XCXJFHDYVCIKBU-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1NS(=O)(=O)CC |
Canonical SMILES |
CCC1=CC=CC=C1NS(=O)(=O)CC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogues
Physicochemical Properties
Substituents significantly alter melting points, solubility, and stability:
- N-(4-methoxy-3-nitrophenyl)ethenesulfonamide () has a melting point of 172–174°C , attributed to nitro group polarity and molecular packing .
- N-(2-hydroxyethyl)-2-(hydroxyethylamino)-2-(4-nitrophenyl)ethanesulfonamide () exhibits variable solubility in polar solvents, as shown by NMR spectra in different solvents .
- The ethyl group in N-(2-ethylphenyl)ethanesulfonamide likely reduces crystallinity compared to nitro or methoxy derivatives, lowering its melting point .
Table 2: Physical Properties
Chemical Stability and Reactivity
Preparation Methods
Classical Sulfonylation Using Ethanesulfonyl Chloride
The most widely documented method involves direct reaction of 2-ethylaniline (1 ) with ethanesulfonyl chloride (2 ) in the presence of a base such as triethylamine or pyridine . The base neutralizes HCl generated during the reaction, driving the equilibrium toward product formation.
Reaction Scheme:
Experimental Conditions:
-
Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
-
Temperature: 0–25°C
-
Time: 4–24 hours
Key Optimization Factors:
-
Stoichiometry: A 1.2:1 molar ratio of ethanesulfonyl chloride to 2-ethylaniline minimizes side products.
-
Purification: Silica gel chromatography (eluent: hexane/ethyl acetate) or recrystallization from acetone/water .
Ethenesulfonyl Fluoride Condensation
Alternative routes utilize ethenesulfonyl fluoride (3 ) as an electrophilic agent. This method, detailed in patent US4874771A , involves heating 2-ethylaniline with ethenesulfonyl fluoride in toluene or acetic acid at 110–130°C for 24–72 hours.
Reaction Scheme:
Experimental Data:
| Parameter | Value |
|---|---|
| Solvent | Toluene |
| Temperature | 120°C |
| Time | 48 hours |
| Yield | 45–55% |
| Purification | Flash chromatography |
Advantages:
-
Avoids handling corrosive sulfonyl chlorides.
-
Suitable for large-scale synthesis due to stability of ethenesulfonyl fluoride .
Sulfonic Acid Salt Halogenation
A less common approach involves converting sodium 2-ethylbenzenesulfonate (4 ) to the corresponding sulfonyl chloride using oxalyl chloride (5 ) in the presence of catalytic water and DMF . The sulfonyl chloride is then reacted with ammonia or amines.
Reaction Steps:
-
Halogenation:
-
Amination:
Critical Parameters:
-
Oxalyl Chloride Ratio: 2.1–2.6 equivalents relative to sulfonate .
-
Catalytic Water: 0.3 equivalents accelerates protonation of the sulfonate .
Yield: 70–78% after acid-base extraction .
Microwave-Assisted Synthesis
Emerging methodologies employ microwave irradiation to accelerate reactions. A 2022 study demonstrated that irradiating 2-ethylaniline and ethanesulfonyl chloride in DMF at 100°C for 15 minutes achieves 90% conversion .
Optimized Conditions:
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Classical Sulfonylation | 85 | 98 | High | Moderate |
| Ethenesulfonyl Fluoride | 55 | 95 | Medium | Low |
| Sulfonate Halogenation | 78 | 97 | High | High |
| Microwave-Assisted | 90 | 99 | Low | High |
Characterization and Quality Control
Synthesized this compound is validated via:
Q & A
Q. What are the standard synthetic routes for N-(2-ethylphenyl)ethanesulfonamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves sulfonylation of 2-ethylaniline with ethanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Key steps include:
Amine Activation : React 2-ethylaniline with ethanesulfonyl chloride in anhydrous dichloromethane at 0–5°C to prevent side reactions.
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
Optimization strategies:
- Temperature Control : Lower temperatures reduce byproducts like disulfonylation.
- Catalyst Use : DMAP (4-dimethylaminopyridine) can enhance reaction efficiency .
- Yield Monitoring : TLC or HPLC tracking ensures reaction completion.
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : A multi-technique approach is essential:
- NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and ethyl/methylene groups (δ 1.2–1.5 ppm for CH₃, δ 2.5–3.0 ppm for CH₂-SO₂).
- ¹³C NMR : Confirm sulfonamide linkage (C-SO₂ resonance ~45–50 ppm) and aromatic carbons.
- HRMS : Verify molecular ion [M+H]⁺ (m/z calculated for C₁₀H₁₅NO₂S: 229.0875).
- FTIR : Detect sulfonamide S=O asymmetric/symmetric stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .
Q. How can researchers assess the solubility and stability of This compound in different solvents?
- Methodological Answer :
- Solubility Screening : Use the "shake-flask method" in polar (DMSO, methanol) and non-polar solvents (hexane) at 25°C. Centrifuge and quantify via UV-Vis (λmax ~260–280 nm).
- Stability Tests :
- pH Stability : Incubate in buffers (pH 2–9) for 24h; analyze degradation by HPLC.
- Thermal Stability : TGA/DSC to determine decomposition temperatures .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of This compound against specific enzymatic targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., dihydropteroate synthase, implicated in antibacterial activity).
- ADMET Prediction : Tools like SwissADME assess pharmacokinetics (e.g., logP for lipophilicity, BBB permeability).
- Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays .
Q. What strategies resolve contradictions in reported biological activity data for sulfonamide derivatives like This compound?
- Methodological Answer :
- Purity Verification : Re-analyze compounds via HPLC (>98% purity) to exclude batch variability.
- Orthogonal Assays : Confirm activity using both cell-based (e.g., MIC for antibacterials) and biochemical (e.g., enzyme inhibition) assays.
- Structural Analogues : Synthesize derivatives (e.g., fluorinated or methoxy-substituted) to isolate SAR trends .
Q. How can researchers optimize This compound for targeted drug delivery?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability.
- Nanocarrier Loading : Encapsulate in PEGylated liposomes; characterize loading efficiency via dialysis and LC-MS.
- In Vivo Tracking : Radiolabel with ¹⁴C or ³H for biodistribution studies in animal models .
Q. What are the best practices for handling and storing This compound to ensure long-term stability?
- Methodological Answer :
- Storage Conditions : Store in amber vials at –20°C under inert gas (N₂ or Ar) to prevent oxidation.
- Stability Monitoring : Perform accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC checks.
- Lyophilization : For aqueous solutions, lyophilize and reconstitute in DMSO for long-term use .
Data Analysis & Experimental Design
Q. How should researchers design dose-response experiments to evaluate This compound toxicity in cell lines?
- Methodological Answer :
- Dose Range : Test 0.1–100 µM, using serial dilutions.
- Controls : Include vehicle (DMSO ≤0.1%) and positive controls (e.g., cisplatin for apoptosis).
- Endpoint Assays : Combine MTT (viability) and Annexin V/PI staining (apoptosis/necrosis).
- Statistical Analysis : Use nonlinear regression (GraphPad Prism) to calculate EC₅₀/LC₅₀ values .
Q. What analytical workflows are recommended for identifying degradation products of This compound under stressed conditions?
- Methodological Answer :
- Forced Degradation : Expose to heat (60°C), UV light (254 nm), and oxidative (H₂O₂) conditions.
- LC-HRMS/MS : Use a C18 column (ACN/water + 0.1% formic acid) to separate degradants; fragment ions identify structural modifications.
- Degradation Pathways : Propose mechanisms (e.g., hydrolysis of sulfonamide bond) based on MS/MS patterns .
Contradictory Data & Reproducibility
Q. Q. How can researchers address batch-to-batch variability in the synthesis of This compound?
- Methodological Answer :
- Process Validation : Document critical parameters (e.g., reaction time, solvent purity) via DOE (Design of Experiments).
- QC Protocols : Implement in-process checks (e.g., in-line FTIR for reaction monitoring).
- Interlab Reproducibility : Share protocols with collaborators; cross-validate using round-robin testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
